molecular formula C13H15ClO5 B14732269 Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate CAS No. 5462-20-4

Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate

Cat. No.: B14732269
CAS No.: 5462-20-4
M. Wt: 286.71 g/mol
InChI Key: PWMZIQHYRCKMIC-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-chloro-2-methylphenoxyacetic acid+methanolacid catalystMethyl 2-[(4-chloro-2-methylphenoxy)acetyl]oxypropanoate+water\text{4-chloro-2-methylphenoxyacetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-chloro-2-methylphenoxyacetic acid+methanolacid catalyst​Methyl 2-[(4-chloro-2-methylphenoxy)acetyl]oxypropanoate+water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in stainless steel reactors equipped with reflux condensers. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. The product is then purified through distillation and crystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 4-chloro-2-methylphenoxyacetic acid.

    Reduction: 4-chloro-2-methylphenoxyethanol.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.

    Biology: Studied for its potential effects on plant growth and development.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester functional group.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various organic compounds.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with cellular pathways. The chloro-substituted phenoxy group can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-2-methylphenoxy)acetic acid: A closely related compound with similar herbicidal properties.

    2-methyl-4-chlorophenoxyacetic acid: Another phenoxyacetic acid derivative with applications in agriculture.

    Methyl 4-chloro-2-methylphenoxyacetate: A structural isomer with different chemical properties.

Uniqueness

Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its chloro-substituted phenoxy group enhances its stability and effectiveness in various applications.

Properties

CAS No.

5462-20-4

Molecular Formula

C13H15ClO5

Molecular Weight

286.71 g/mol

IUPAC Name

methyl 2-[2-(4-chloro-2-methylphenoxy)acetyl]oxypropanoate

InChI

InChI=1S/C13H15ClO5/c1-8-6-10(14)4-5-11(8)18-7-12(15)19-9(2)13(16)17-3/h4-6,9H,7H2,1-3H3

InChI Key

PWMZIQHYRCKMIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OC(C)C(=O)OC

Origin of Product

United States

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